molecular formula C10H12N2 B11918391 6-Propylpyrrolo[1,2-a]pyrimidine

6-Propylpyrrolo[1,2-a]pyrimidine

Cat. No.: B11918391
M. Wt: 160.22 g/mol
InChI Key: NBORXMZYXNUXJD-UHFFFAOYSA-N
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Description

6-Propylpyrrolo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propylpyrrolo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the domino ring-closure followed by a retro Diels-Alder protocol. This method utilizes 2-aminonorbornene hydroxamic acids as starting materials, which undergo a series of reactions including ring-closure and microwave-induced retro Diels-Alder reactions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Propylpyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

6-Propylpyrrolo[1,2-a]pyrimidine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Propylpyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

6-Propylpyrrolo[1,2-a]pyrimidine can be compared with other similar compounds such as pyrido[1,2-a]pyrimidines and imidazo[1,2-a]pyrimidines. These compounds share a similar bicyclic structure but differ in the nature and position of substituents. The unique propyl group in this compound distinguishes it from its analogs and contributes to its specific chemical and biological properties .

List of Similar Compounds

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

6-propylpyrrolo[1,2-a]pyrimidine

InChI

InChI=1S/C10H12N2/c1-2-4-9-5-6-10-11-7-3-8-12(9)10/h3,5-8H,2,4H2,1H3

InChI Key

NBORXMZYXNUXJD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C2N1C=CC=N2

Origin of Product

United States

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